molecular formula C13H17BrN2O3 B12753447 Benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide CAS No. 96804-41-0

Benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide

Cat. No.: B12753447
CAS No.: 96804-41-0
M. Wt: 329.19 g/mol
InChI Key: IFHLKAACKNJTMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a brominated benzoic acid core, a methoxy group, and a dimethylhydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common approach is to start with the bromination of benzoic acid to introduce the bromine atom at the 3-position. This is followed by the introduction of the methoxy group through a methylation reaction. The final step involves the formation of the hydrazide moiety by reacting the intermediate with dimethylhydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3-methoxy-4-methylbenzoic acid: Similar in structure but lacks the bromine and hydrazide moieties.

    Benzoic acid, 3-bromo-4-methoxybenzoic acid: Contains the bromine and methoxy groups but lacks the hydrazide moiety.

Uniqueness

Benzoic acid, 3-bromo-, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to the presence of the dimethylhydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

96804-41-0

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

methyl 3-[(3-bromobenzoyl)-(dimethylamino)amino]propanoate

InChI

InChI=1S/C13H17BrN2O3/c1-15(2)16(8-7-12(17)19-3)13(18)10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3

InChI Key

IFHLKAACKNJTMW-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=O)C1=CC(=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.